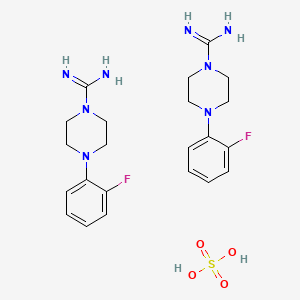
H-Met-Gly-Pro-AMC HCl
Vue d'ensemble
Description
“H-Met-Gly-Pro-AMC HCl” is a substrate peptide for methionine aminopeptidases 1D (MetAP1D) and MetAP2 with aminomethylcoumarin (AMC) fluorophore . When the N-terminal methionine is cleaved from this peptide by MetAP 1D/2, the remaining peptide GP-AMC is then rapidly degraded .
Molecular Structure Analysis
The molecular weight of “this compound” is 460.2 g/mol . The sum formula is C22H28N4O5S · HCl . Unfortunately, the specific structural details are not provided in the search results.Chemical Reactions Analysis
The primary chemical reaction involving “this compound” is its use as a substrate for methionine aminopeptidases 1D and 2 . When the N-terminal methionine is cleaved from this peptide by MetAP 1D/2, the remaining peptide GP-AMC is then rapidly degraded .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 460.2 g/mol . The sum formula is C22H28N4O5S · HCl . The product is typically stored at temperatures below -15°C .Mécanisme D'action
Target of Action
H-Met-Gly-Pro-AMC HCl is a substrate peptide for methionine aminopeptidases 1D (MetAP1D) and MetAP2 . These enzymes play a crucial role in the removal of the N-terminal methionine from nascent proteins, a critical step in protein maturation.
Mode of Action
The compound interacts with its targets, MetAP1D and MetAP2, through the cleavage of the N-terminal methionine. This interaction results in the release of the remaining peptide GP-AMC . The cleavage of the N-terminal methionine is a key step in the action of methionine aminopeptidases .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein maturation pathway. By acting as a substrate for MetAP1D and MetAP2, it plays a role in the removal of the N-terminal methionine from nascent proteins . This process is crucial for the proper folding and function of these proteins.
Result of Action
The primary molecular effect of the action of this compound is the cleavage of the N-terminal methionine from nascent proteins . This cleavage is a critical step in protein maturation, affecting the folding and function of the proteins. The cellular effects would depend on the specific proteins being matured and their roles within the cell.
Propriétés
IUPAC Name |
(2S)-1-[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5S.ClH/c1-13-10-20(28)31-18-11-14(5-6-15(13)18)25-22(30)17-4-3-8-26(17)19(27)12-24-21(29)16(23)7-9-32-2;/h5-6,10-11,16-17H,3-4,7-9,12,23H2,1-2H3,(H,24,29)(H,25,30);1H/t16-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIQDHIAOHCZLY-QJHJCNPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C(CCSC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CCSC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



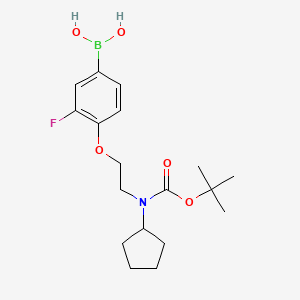


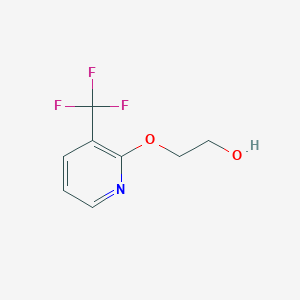
![7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1450619.png)
![Methyl 1-[3-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate](/img/structure/B1450620.png)

![2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1450623.png)
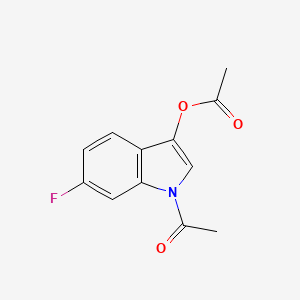
![2-Azaspiro[3.3]heptane hydrobromide](/img/structure/B1450628.png)
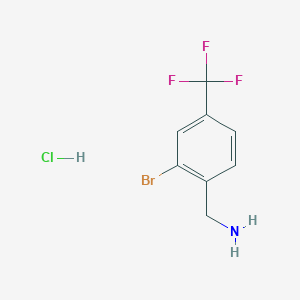

![tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B1450631.png)
